3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid
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Overview
Description
3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a fluorophenyl group, and a methylsulfamoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form a sulfonamide.
Fluorination: The sulfonamide is then reacted with a fluorinating agent to introduce the fluorophenyl group.
Final Coupling: The final step involves coupling the fluorophenylsulfonamide with the benzoic acid core under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfonamide group, leading to dechlorination or desulfonation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or primary amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or desulfonated derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in drug discovery and development as a lead compound.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the chloro and fluorophenyl groups enhances its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. This leads to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- 3-Chloro-4-fluorobenzoic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Comparison:
3-Chloro-4-fluorobenzoic acid: Lacks the sulfonamide group, making it less versatile in biological applications.
4-Fluoro-3-chlorophenylboronic acid: Contains a boronic acid group, which is useful in cross-coupling reactions but not as effective in biological systems.
3-Chloro-4-fluorophenylboronic acid: Similar structure but different functional groups, leading to distinct reactivity and applications.
Uniqueness: 3-Chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid is unique due to the combination of chloro, fluorophenyl, and sulfonamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-[(2-fluorophenyl)-methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c1-17(12-5-3-2-4-11(12)16)22(20,21)13-7-6-9(14(18)19)8-10(13)15/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKQPXGKULIBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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